molecular formula C16H24N2O2 B177814 4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester CAS No. 159874-34-7

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B177814
CAS No.: 159874-34-7
M. Wt: 276.37 g/mol
InChI Key: WVCCTTCYYHHOIR-UHFFFAOYSA-N
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Description

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C16H24N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, undergoes a reaction with isopropylamine to form 4-isopropylamino-piperidine.

    Carboxylation: The 4-isopropylamino-piperidine is then reacted with a carboxylating agent, such as phosgene or carbon dioxide, to introduce the carboxylic acid group.

    Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylamino-piperidine-1-carboxylic acid benzyl ester
  • 4-Ethylamino-piperidine-1-carboxylic acid benzyl ester
  • 4-Propylamino-piperidine-1-carboxylic acid benzyl ester

Uniqueness

4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the isopropylamino group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for specific research applications.

Properties

IUPAC Name

benzyl 4-(propan-2-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13(2)17-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCCTTCYYHHOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633436
Record name Benzyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159874-34-7
Record name Phenylmethyl 4-[(1-methylethyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159874-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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